N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(3-hydroxypropyl)glycinamide
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Overview
Description
This compound belongs to a broader class of molecules known as sulfonamides, which have been extensively studied for their antitumor properties and interactions with biological systems. Sulfonamide-focused libraries have been evaluated in cell-based antitumor screens, revealing potent cell cycle inhibitors among them (Owa et al., 2002).
Synthesis Analysis
Glycinamide derivatives, including those related to the compound of interest, can be synthesized using a variety of chemical reactions. For instance, glycinamide hydrochloride has been used as a transient directing group for C(sp3)−H arylation, demonstrating the feasibility of introducing complex functional groups to the glycinamide backbone (Wen & Li, 2020).
Molecular Structure Analysis
Molecular docking studies and X-ray crystallography have been employed to understand the molecular structure of related sulfonamide derivatives, providing insights into the spatial arrangement of atoms and the potential for interaction with biological targets. For example, the crystal structure of tetrazole derivatives has revealed the planarity of tetrazole rings and how the sulfonamide groups contribute to intermolecular hydrogen bonding (Al-Hourani et al., 2015).
Chemical Reactions and Properties
The reactivity of sulfonamide compounds under various conditions has been studied, showing how these molecules can undergo transformations such as sulfonylation and acylation. These reactions are critical for modifying the chemical properties of sulfonamides, including those similar to the compound , for potential therapeutic applications (Crich & Smith, 2000).
Physical Properties Analysis
While specific studies on the physical properties of "N2-benzyl-N2-[(2,5-dichlorophenyl)sulfonyl]-N1-(3-hydroxypropyl)glycinamide" are not readily available, the physical properties of sulfonamide compounds, in general, can be inferred through their solubility, melting points, and crystalline structure. These properties are influenced by the molecular structure and functional groups present in the compound.
Chemical Properties Analysis
The chemical properties of sulfonamides, including acidity, basicity, and reactivity towards nucleophiles and electrophiles, are determined by the presence of the sulfonyl group and the nature of substituents attached to the nitrogen atom. Research on related compounds, such as benzothiosulfinate derivatives, provides insights into the sulfonylation reactions that sulfonamides can undergo, which are crucial for their biological activity and chemical versatility (Crich et al., 2000).
properties
IUPAC Name |
2-[benzyl-(2,5-dichlorophenyl)sulfonylamino]-N-(3-hydroxypropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O4S/c19-15-7-8-16(20)17(11-15)27(25,26)22(12-14-5-2-1-3-6-14)13-18(24)21-9-4-10-23/h1-3,5-8,11,23H,4,9-10,12-13H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVEMLKYOOASETA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC(=O)NCCCO)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[benzyl-(2,5-dichlorophenyl)sulfonylamino]-N-(3-hydroxypropyl)acetamide |
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